6H-pyrrolo[3,4-d]pyrimidine

Anti-inflammatory COX-2 inhibition Medicinal chemistry

Select 6H-pyrrolo[3,4-d]pyrimidine (CAS 14529-49-8) for its superior selectivity in kinase inhibition and anti-inflammatory applications. Unlike common 7-deazapurine scaffolds, this regioisomer achieves subnanomolar IC₅₀ against HCK (e.g., RK-20449) and COX-2 selectivity indices up to 5.6-fold higher than celecoxib. Its unique hydrogen-bonding pattern and one-pot synthetic accessibility (proline-catalyzed MCR) accelerate SAR expansion and hit discovery. Ideal for developing gastrointestinal-sparing anti-inflammatory agents and eradicating chemotherapy-resistant AML cells. High purity (≥98%) ensures reproducible results.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 14529-49-8
Cat. No. B085421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-pyrrolo[3,4-d]pyrimidine
CAS14529-49-8
Synonyms1H-Pyrrolo[3,4-d]pyrimidine (8CI,9CI)
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=CN1
InChIInChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-4,7H
InChIKeyOWXGCRGZFPLHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Pyrrolo[3,4-d]pyrimidine (CAS 14529-49-8): Core Scaffold for Pyrrolopyrimidine Derivatives in Kinase and Anti-inflammatory Research


6H-Pyrrolo[3,4-d]pyrimidine (CAS 14529-49-8) is a nitrogen-containing bicyclic heterocycle consisting of a pyrrole ring fused to a pyrimidine ring at the 3,4-positions, with the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol . It serves as a versatile core scaffold in medicinal chemistry, particularly for the design of kinase inhibitors, anti-inflammatory agents, and modulators of epigenetic enzymes [1]. The pyrrolopyrimidine family exists as three regioisomers: pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine [2]. Unlike the more extensively studied 7-deazapurine and 9-deazapurine scaffolds, the [3,4-d] isomer offers distinct structural and synthetic advantages, including a unique hydrogen-bonding pattern and different electronic properties that influence its reactivity and target binding [3].

Why 6H-Pyrrolo[3,4-d]pyrimidine Cannot Be Directly Substituted with Other Pyrrolopyrimidine Isomers in Lead Optimization


Pyrrolopyrimidine regioisomers—pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine—exhibit fundamentally different synthetic accessibility, biological target preferences, and pharmacological profiles [1]. While pyrrolo[2,3-d]pyrimidines have been extensively explored as kinase inhibitors with low nanomolar IC₅₀ values against targets such as PAK4, the [3,4-d] isomer confers distinct selectivity patterns and synthetic routes that are not interchangeable . For example, pyrrolo[3,4-d]pyrimidine derivatives demonstrate significant COX-2 inhibition with selectivity indices exceeding that of celecoxib, a property not observed in the [2,3-d] or [3,2-d] series [2]. Additionally, the rigid bicyclic structure of 6H-pyrrolo[3,4-d]pyrimidine provides a unique conformational constraint that influences binding pocket interactions and is not replicated by other heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidine [3].

Quantitative Differentiation of 6H-Pyrrolo[3,4-d]pyrimidine Scaffold: Head-to-Head Comparisons with Related Heterocycles


COX-2 Selectivity Index of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives Compared to Celecoxib

Novel spiro pyrrolo[3,4-d]pyrimidine derivatives exhibit significantly higher COX-2 selectivity than the reference drug celecoxib. Compound 11 showed a selectivity index (COX-2/COX-1) of 175, and compound 6 showed an index of 129.21, compared to 31.52 for celecoxib [1]. Additionally, compound 14 demonstrated anti-inflammatory activity with an IC₅₀ of 6.00 µM versus 14.50 µM for celecoxib [1].

Anti-inflammatory COX-2 inhibition Medicinal chemistry

Subnanomolar Kinase Inhibition Potency of Pyrrolo[3,4-d]pyrimidine Derivative RK-20449 Against HCK

A pyrrolo[3,4-d]pyrimidine derivative, RK-20449, exhibited an enzymatic IC₅₀ in the subnanomolar range against hematopoietic cell kinase (HCK) [1]. In contrast, amino acid derivatives of 7-substituted pyrrolo-pyrimidine showed IC₅₀ values 100-1000 times larger than RK-20449 despite similar predicted binding conformations [2].

Kinase inhibition AML Leukemia stem cells

Synthetic Yield Advantages of Pyrrolo[3,4-d]tetrahydropyrimidine Derivatives via Proline-Catalyzed MCR

Proline-catalyzed multicomponent reactions (MCRs) enable the synthesis of diverse pyrrolo[3,4-d]tetrahydropyrimidine derivatives in medium to excellent yields under mild conditions [1]. This contrasts with traditional multi-step syntheses of pyrrolo[2,3-d]pyrimidines, which often require harsh conditions and lower overall yields [2].

Synthetic chemistry Multicomponent reaction Yield optimization

Improved Solubility of Dihydro-Pyrrolo[3,4-d]pyrimidine Hydrochloride Salt Form

The hydrochloride salt of 5,6,7,8-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine demonstrates enhanced water solubility compared to the free base, with a predicted LogP of -1.07 for the dihydro derivative . This contrasts with the parent 6H-pyrrolo[3,4-d]pyrimidine, which has a higher LogP (estimated -1.29) and lower water solubility .

Solubility Formulation Medicinal chemistry

Unique Tautomeric Equilibrium Enables Prostaglandin Synthetase Inhibition

Pyrrolo[3,4-d]pyrimidines exhibit a unique keto-enol and amino-imino tautomeric equilibrium due to the presence of potential hydroxy and amino substituents [1]. This dynamic equilibrium is not observed in pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine scaffolds and is specifically exploited for prostaglandin synthetase inhibition [1].

Anti-inflammatory Prostaglandin synthetase Tautomerism

Distinct Kinase Selectivity Profile of Pyrrolo[3,4-d]pyrimidine Scaffold

Pyrrolo[3,4-d]pyrimidine-based inhibitors demonstrate a distinct selectivity profile for LIMK1 over LIMK2 compared to pyrrolo[2,3-d]pyrimidine analogs, which primarily target PAK4 with low nanomolar IC₅₀ values . This differential selectivity arises from the unique orientation of the pyrrolopyrimidine moiety within the kinase binding pocket [1].

Kinase selectivity LIMK Cancer

Optimal Research and Industrial Applications for 6H-Pyrrolo[3,4-d]pyrimidine Based on Quantitative Evidence


Lead Optimization for Selective COX-2 Inhibitors with Improved Safety Margins

The spiro pyrrolo[3,4-d]pyrimidine scaffold provides a starting point for developing COX-2 inhibitors with selectivity indices up to 5.6-fold higher than celecoxib (175 vs. 31.52) [1]. This quantitative advantage supports medicinal chemistry campaigns focused on gastrointestinal-sparing anti-inflammatory agents. Researchers should prioritize derivatives with spiro functionality to maximize selectivity.

Ultra-Potent HCK Inhibitor Development for AML Stem Cell Targeting

Derivatives of pyrrolo[3,4-d]pyrimidine, exemplified by RK-20449, achieve subnanomolar IC₅₀ values against HCK, a kinase overexpressed in leukemia stem cells [2]. This potency is ≥100-fold greater than related 7-substituted analogs, justifying the selection of this scaffold for programs aiming to eliminate chemotherapy-resistant AML cells with minimal off-target kinase inhibition.

High-Throughput Synthesis and Library Generation via Proline-Catalyzed MCR

The pyrrolo[3,4-d]tetrahydropyrimidine core can be efficiently synthesized in one-pot, proline-catalyzed multicomponent reactions yielding diverse derivatives in medium to excellent yields under mild conditions [3]. This synthetic efficiency reduces time and cost in library generation, making it a superior choice for hit discovery and SAR expansion compared to more synthetically demanding pyrrolo[2,3-d]pyrimidine analogs [4].

Formulation Development Leveraging Enhanced Solubility of Dihydro Derivatives

The hydrochloride salt of 5,6,7,8-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine exhibits improved aqueous solubility (LogP -1.07) compared to the parent free base . This property is critical for achieving adequate oral bioavailability and intravenous formulation. Medicinal chemists should consider the dihydro or tetrahydro forms when solubility-limited absorption is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.